Indocyanine Green

Description

Properties

Key on ui mechanism of action |

Indocyanine green is a fluorescent dye that works by absorbing light at a specific wavelength and re-emitting light at a longer wavelength. The mechanism of action of Indocyanine green involves its interaction with biological molecules and structures, specifically the intermolecular forces between the dye and biological molecules. When Indocyanine green is introduced into a biological system, it binds to plasma proteins, such as albumin, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The binding of Indocyanine green to plasma proteins helps to distribute the dye throughout the body and increases its persistence in the bloodstream. Once in the bloodstream, Indocyanine green can be used to visualize blood flow, monitor the distribution of intravenous drugs, and assess cardiac function. For example, Indocyanine green can be used in near-infrared spectroscopy (Indocyanine GreenS) to monitor blood oxygenation levels in real-time, as the dye absorbs and re-emits light in the near-infrared spectrum. In addition to its use in monitoring blood flow and blood oxygenation levels, Indocyanine green has been used in a variety of other applications, including the visualization of the lymphatic system, the assessment of liver function, and the detection of cancerous tissues. Biochemical and Physiological EffectsIndocyanine green is a fluorescent dye that is used in medical and biological research due to its ability to interact with biological molecules and structures. The biochemical and physiological effects of Indocyanine green are dependent on its interaction with these biological systems. When Indocyanine green is introduced into a biological system, it binds to plasma proteins, such as albumin, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The binding of Indocyanine green to plasma proteins helps to distribute the dye throughout the body and increases its persistence in the bloodstream. Once in the bloodstream, Indocyanine green can have a variety of biochemical and physiological effects, depending on the application. For example, Indocyanine green has been used to monitor blood flow and blood oxygenation levels, and to assess cardiac function. In addition to its use in monitoring blood flow and blood oxygenation levels, Indocyanine green has been used in a variety of other applications, including the visualization of the lymphatic system, the assessment of liver function, and the detection of cancerous tissues. The physiological effects of Indocyanine green are generally considered to be minimal and reversible, with no significant adverse effects reported in clinical studies. However, it is important to note that Indocyanine green is a foreign substance that is introduced into the body and may interact with biological systems in unexpected ways. |

|---|---|

CAS No. |

3599-32-4 |

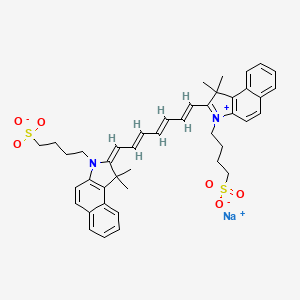

Molecular Formula |

C43H47N2NaO6S2 |

Molecular Weight |

775.0 g/mol |

IUPAC Name |

sodium 4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 |

InChI Key |

MOFVSTNWEDAEEK-UHFFFAOYSA-M |

impurities |

...COMMERCIAL PRODUCT CONTAINS MOISTURE & ABOUT 5% SODIUM IODIDE AS CONTAMINANT. |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |

Appearance |

Solid powder |

Color/Form |

DARK GREEN, BLUE-GREEN, OLIVE BROWN, DARK BLUE, OR BLACK POWDER, SOLN ARE DEEP EMERALD-GREEN IN COLOR |

Other CAS No. |

3599-32-4 |

physical_description |

Dark green, blue-green, olive brown, dark blue, or black solid; Solutions are deep emerald-green; [HSDB] |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

UNSTABLE IN SOLN. Solutions are stable only for a few hours and cannot be kept overnight. |

solubility |

SOL IN WATER & METHANOL; PRACTICALLY INSOL IN MOST OTHER ORG SOLVENTS Soluble in water, less soluble in ethanol. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cardio Green Cardio-Green Cardiogreen Green, Indocyanine Indocyanine Green Ujoveridin Vofaverdin Vophaverdin Wofaverdin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Indocyanine Green (ICG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2] Beyond its imaging capabilities, ICG is increasingly recognized for its therapeutic potential, acting as a potent photosensitizer for both photothermal therapy (PTT) and photodynamic therapy (PDT).[3] This technical guide provides a comprehensive overview of the in vitro mechanism of action of ICG, detailing its photophysical properties, cellular uptake pathways, and the cytotoxic effects it induces upon photoactivation. We consolidate quantitative data from key studies, provide detailed experimental protocols for its in vitro evaluation, and present visual diagrams of critical pathways and workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Core Mechanisms of Action: A Dual Photothermal and Photodynamic Effect

The therapeutic efficacy of ICG is rooted in its ability to convert near-infrared (NIR) light into two distinct forms of energy: heat and reactive oxygen species (ROS). This dual mechanism allows for a multi-pronged attack on target cells.

-

Photothermal Therapy (PTT): Upon irradiation with NIR light (typically around 808 nm), ICG absorbs the light energy and efficiently converts it into heat through non-radiative decay. This localized hyperthermia induces thermal ablation, protein denaturation, and cell membrane disruption, leading to cell death.

-

Photodynamic Therapy (PDT): Simultaneously, the excited ICG molecule can transfer its energy to molecular oxygen, generating cytotoxic ROS, such as singlet oxygen (¹O₂) and superoxide radicals (•O₂⁻). These highly reactive species inflict severe oxidative damage to cellular components, including lipids, proteins, and nucleic acids, triggering cell death pathways like apoptosis and ferroptosis.

Some studies have explored the formation of ICG J-aggregates, which are ordered molecular assemblies that exhibit a red-shifted absorption peak (around 896 nm) and possess enhanced photostability and superior photothermal conversion efficiency compared to monomeric ICG.

Cellular Uptake and Subcellular Localization

The entry of ICG into cells is a critical prerequisite for its therapeutic action. In vitro studies have shown that cellular uptake is a dynamic process influenced by several factors.

-

Mechanism of Entry: The primary pathway for ICG internalization in several cancer cell lines, including sarcoma, is clathrin-mediated endocytosis (CME). This is supported by experiments showing that inhibiting this pathway significantly reduces ICG accumulation within cells.

-

Influencing Factors: ICG uptake is dependent on both the extracellular concentration of the dye and the incubation time, with maximum accumulation observed at 24 hours in some cell lines. A strong positive correlation exists between the rate of cell proliferation and the efficiency of ICG uptake, suggesting that more aggressive, rapidly dividing cancer cells may accumulate the dye more readily.

-

Subcellular Destination: Once inside the cell, ICG is predominantly localized within the cytoplasm and is trafficked to lysosomal compartments. This compartmentalization is significant, as lysosomal integrity is crucial for cell survival, and its disruption can trigger cell death.

Quantitative Analysis of In Vitro Efficacy

The cytotoxic effects of ICG-mediated phototherapy have been quantified across various cancer cell lines. The tables below summarize key findings from the literature.

Table 1: ICG Cellular Uptake Parameters

| Cell Line(s) | ICG Concentration | Incubation Time | Key Finding | Citation(s) |

|---|---|---|---|---|

| Sarcoma Panel, MCF-7 | 25 µM | 15 min - 48 h | Max uptake at 24 h. Uptake strongly correlates with proliferation rate (Spearman's ρ = 1.0). | |

| HT-1080 | 50 µg/mL | 1 - 2 h | Uptake enhanced in cells expressing OATP1B3 transporter. |

| HT-1080 | 50 µM | 30 min | Notable background signal at higher concentrations. | |

Table 2: ICG-Mediated Phototherapy Efficacy

| Cell Line | ICG Formulation | Laser Parameters | Temperature Change (ΔT) | Cell Viability | Citation(s) |

|---|---|---|---|---|---|

| HCT116, HT29 | sCA-ICG + Albumin | 808 nm, 1 W/cm² | +27.1 °C | Drastic reduction (not quantified) | |

| 4T1 | ICG J-aggregate (5 µg/mL) | 1 W/cm², 5 min | Not specified | <10% | |

| 4T1 | Free ICG (5 µg/mL) | 1 W/cm², 5 min | Not specified | ~70% | |

| Oral Cancer Cells | Lipo-ICG | 780 nm, 14 min | +13.5 °C (to 42.8 °C) | ~66% (after 20 min) | |

| HepG-2 | ICG@MoS₂ (50 µg/mL) | 808 nm, 1.2 W/cm², 3 min | Not specified | ~22.3% |

| HT-1080 (OATP1B3+) | Free ICG (200 µg/mL) | 808 nm | +18.3 °C (to 47.4 °C) | Not specified | |

Signaling Pathways of Cell Death

Upon NIR irradiation, ICG-induced hyperthermia and oxidative stress converge to activate programmed cell death pathways.

The generation of ROS by PDT is a key initiator of downstream signaling. ROS can cause lipid peroxidation, mitochondrial membrane depolarization, and DNA damage, which are potent triggers for apoptosis. This is often characterized by the activation of caspase cascades. Furthermore, recent evidence indicates that ICG-mediated PDT can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. RNA sequencing analyses have confirmed the upregulation of genes involved in both apoptosis and ferroptosis pathways following Lipo-ICG treatment.

References

Indocyanine Green (ICG) Fluorescence Spectrum Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Indocyanine Green (ICG) fluorescence spectrum analysis. ICG, a near-infrared (NIR) fluorescent dye approved by the FDA, is extensively utilized in various biomedical applications, from diagnostics to image-guided surgery.[1] Understanding its spectral properties is paramount for its effective application. This guide details the photophysical characteristics of ICG, experimental protocols for its analysis, and its application in relevant biological pathways.

Core Photophysical Properties of this compound

This compound is a tricarbocyanine dye known for its absorption and fluorescence in the near-infrared range, a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper tissue penetration of light.[2] The spectral characteristics of ICG are highly sensitive to its environment, including the solvent, concentration, and binding to plasma proteins.[3]

Spectral Characteristics

The excitation and emission spectra of ICG are crucial for designing imaging systems and interpreting fluorescence data. In aqueous solutions, ICG tends to form aggregates, which significantly alters its spectral properties. When bound to plasma proteins like albumin, its fluorescence quantum yield is enhanced, and its spectral peaks experience a red shift.

Table 1: Spectral Properties of this compound (ICG) in Various Media

| Medium | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Water | ~780 | ~810 | ~0.025 - 0.05 | |

| Ethanol | ~780 | ~820 | ~0.12 - 0.22 | |

| DMSO | ~789 | ~813 | ~0.42 | |

| Blood/Plasma (protein-bound) | ~805 | ~830 | ~0.14 | |

| Fetal Bovine Serum (FBS) | Red-shifted from water | - | Enhanced vs. water |

Note: The exact values can vary depending on the specific experimental conditions such as concentration and temperature.

Factors Influencing ICG Fluorescence

Several factors can significantly impact the fluorescence spectrum and quantum yield of ICG:

-

Solvent Polarity: The nature of the solvent affects the dye's molecular conformation and, consequently, its photophysical properties.

-

Concentration and Aggregation: At high concentrations in aqueous solutions, ICG molecules tend to form non-fluorescent or weakly fluorescent H-aggregates, leading to a blue shift in the absorption spectrum and quenching of fluorescence. In some conditions, J-aggregates with red-shifted absorption can also form.

-

Protein Binding: Binding to proteins, particularly albumin, restricts the non-radiative decay pathways of ICG, leading to a significant enhancement in its fluorescence quantum yield. This interaction also causes a bathochromic (red) shift in both the absorption and emission spectra.

-

Photobleaching: Like many fluorescent dyes, ICG is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.

Experimental Protocols for ICG Fluorescence Spectrum Analysis

Accurate characterization of ICG's fluorescence spectrum requires meticulous experimental procedures. The following outlines a general methodology for such an analysis.

Preparation of ICG Solutions

-

Stock Solution: Prepare a high-concentration stock solution of ICG in a suitable organic solvent like dimethyl sulfoxide (DMSO) where it is more stable and less prone to aggregation.

-

Working Solutions: Dilute the stock solution to the desired final concentrations in the solvent or biological medium of interest (e.g., water, ethanol, phosphate-buffered saline, plasma, or a solution of bovine serum albumin). It is crucial to use freshly prepared solutions for experiments, as ICG is unstable in aqueous solutions.

Measurement of Fluorescence Spectra

-

Instrumentation: Utilize a spectrofluorometer capable of operating in the near-infrared region.

-

Excitation and Emission Wavelengths:

-

To determine the emission spectrum, excite the sample at its absorption maximum (e.g., ~780 nm).

-

To determine the excitation spectrum, set the emission monochromator to the emission maximum (e.g., ~820 nm) and scan a range of excitation wavelengths.

-

-

Data Acquisition: Record the fluorescence intensity as a function of wavelength. It is important to correct for instrument-specific factors and background fluorescence.

The following diagram illustrates a typical workflow for measuring the fluorescence spectrum of ICG.

Caption: Workflow for ICG fluorescence spectrum measurement.

Applications in Drug Development and Research

The unique spectral properties of ICG make it an invaluable tool in various research and drug development applications.

Tumor Imaging and Surgical Guidance

ICG is widely used for intraoperative tumor visualization. Due to the enhanced permeability and retention (EPR) effect, ICG can accumulate in tumor tissues. When excited with NIR light, the resulting fluorescence allows surgeons to delineate tumor margins with high precision.

Lymphatic System Mapping

ICG is also employed for mapping lymphatic vessels and sentinel lymph nodes, which is crucial for cancer staging. After injection, ICG is taken up by the lymphatic system, enabling real-time visualization of lymphatic drainage pathways.

The diagram below illustrates the conceptual pathway of ICG in tumor and lymphatic imaging.

References

The Historical Development of Indocyanine Green (ICG) for Medical Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye, has traversed a remarkable journey from its origins in photography to becoming an indispensable tool in modern medical imaging. Initially developed by Kodak during World War II for color imaging, its unique fluorescent properties in the near-infrared (NIR) spectrum have paved the way for a multitude of diagnostic and surgical applications.[1] This in-depth guide explores the historical evolution of ICG, its physicochemical properties, key experimental protocols, and the underlying mechanisms of its action in medical imaging.

A Journey Through Time: Key Milestones in ICG Development

The story of ICG in medicine began in the mid-20th century, with its approval by the U.S. Food and Drug Administration (FDA) in 1959 marking a pivotal moment.[1] Its initial applications were centered on assessing physiological functions, a testament to its favorable safety profile and pharmacokinetic properties.

The timeline of ICG's medical adoption highlights its expanding role:

-

1950s: Developed for photography and first tested for human medical use at the Mayo Clinic.[2]

-

1959: FDA approval for clinical use.[1]

-

1960s: Primarily used for determining hepatic function and cardiac output.[1] Its application expanded to measuring renal blood flow.

-

Late 1960s-1970s: Pioneering use in ophthalmology for choroidal angiography, offering deeper visualization than existing methods. The discovery of its fluorescent properties during this period was a critical turning point.

-

1980s: Technological advancements in cameras and photometric devices overcame many technical hurdles, enhancing the quality of ICG-based imaging.

-

1990s-Present: The advent of high-resolution digital imaging systems propelled the widespread use of ICG fluorescence angiography and lymphography. Its application has since burgeoned into various surgical fields, including oncology for sentinel lymph node mapping and tumor visualization, as well as in assessing tissue perfusion.

Physicochemical and Pharmacokinetic Properties of ICG

ICG's utility in medical imaging is intrinsically linked to its unique optical and biological properties. It is a water-soluble, anionic dye that, upon intravenous administration, rapidly binds to plasma proteins, primarily albumin and lipoproteins. This binding confines it to the vascular space, preventing significant leakage into the interstitium under normal physiological conditions.

Optical Properties

ICG's absorption and emission spectra lie within the near-infrared (NIR) window (700-900 nm), a range where biological tissues exhibit minimal absorption and autofluorescence. This allows for deeper tissue penetration of light and a high signal-to-background ratio, crucial for in vivo imaging.

| Property | Value | Solvent/Condition |

| Absorption Maximum (λmax) | ~800 nm | In blood |

| 787 nm | ||

| 789 nm | Ethanol | |

| Emission Maximum (λem) | 815 nm | |

| ~830 nm | In blood | |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | |

| 194,000 M⁻¹cm⁻¹ at 789 nm | Ethanol | |

| Quantum Yield (Φ) | 0.14 | |

| 0.05 | Ethanol |

Data compiled from multiple sources.

Pharmacokinetics

ICG is exclusively cleared by the liver and excreted unchanged into the bile, with no known metabolites. This rapid hepatic clearance is a key feature for its use in liver function tests.

| Parameter | Value |

| Half-life | 150 to 180 seconds |

| Clearance | Exclusively by the liver into bile |

| Protein Binding | Tightly binds to plasma proteins |

Key Experimental Protocols

The application of ICG in medical imaging spans various specialties, each with its specific protocols. Below are detailed methodologies for two prominent applications.

This compound Angiography in Ophthalmology

This procedure is used to visualize the choroidal and retinal circulation.

-

Patient Preparation: Obtain informed consent and inquire about any iodine allergies. The patient's pupils should be well-dilated.

-

ICG Preparation and Administration: A standard dose of 25 mg of ICG is dissolved in 5 ml of sterile water. The solution is administered as a bolus injection into a peripheral vein.

-

Imaging Sequence:

-

Early Phase (0-60 seconds): Images are captured every few seconds to visualize the filling of choroidal arteries and choriocapillaris.

-

Mid Phase (5-15 minutes): Images are taken at longer intervals to observe the complete filling of the choroidal vasculature.

-

Late Phase (15-30 minutes): This phase is crucial for detecting abnormalities such as choroidal neovascularization, which appear as hyperfluorescent spots.

-

Sentinel Lymph Node Biopsy in Breast Cancer

ICG fluorescence is used to map the lymphatic drainage from a tumor to the sentinel lymph nodes.

-

Patient Preparation: After the induction of general anesthesia, the surgical site is sterilized.

-

ICG Administration: A 1 ml solution of 0.5% ICG is injected into the periareolar area.

-

Fluorescence Imaging: A near-infrared camera system is used to visualize the fluorescent lymphatic channels on the skin surface within seconds of injection.

-

Node Identification and Excision: The surgeon follows the fluorescent pathways to locate the sentinel lymph nodes, which appear as bright fluorescent spots. These nodes are then meticulously dissected and removed for pathological analysis.

Mechanisms of Action and Experimental Workflows

The accumulation of ICG in pathological tissues, particularly tumors, is a complex process that is not fully understood but is largely attributed to the Enhanced Permeability and Retention (EPR) effect.

The EPR Effect Signaling Pathway

Caption: The Enhanced Permeability and Retention (EPR) effect pathway for ICG accumulation in tumors.

General Experimental Workflow for ICG-Guided Surgery

Caption: A generalized experimental workflow for utilizing ICG in fluorescence-guided surgery.

Future Directions

The journey of this compound in medical imaging is far from over. Ongoing research is focused on developing novel ICG formulations, such as nanoparticle-based carriers, to improve its targeting specificity and therapeutic efficacy. Furthermore, advancements in imaging technology continue to expand the horizons of what is possible with this versatile dye, promising even more precise and minimally invasive diagnostic and therapeutic interventions in the years to come.

References

Indocyanine Green (ICG): A Technical Guide to its Chemical Structure and Solubility

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a tricarbocyanine dye that has been a cornerstone in medical diagnostics for over half a century.[1][2] Its utility stems from its unique optical properties in the near-infrared (NIR) spectrum, a region where light can penetrate biological tissues with greater depth.[3] This guide provides an in-depth look at the fundamental chemical and physical properties of ICG, focusing on its structure and solubility, which are critical for its application in research and clinical settings.

Chemical Structure and Identification

ICG is a sterile, anionic, and water-soluble compound with a complex molecular architecture.[1] Its structure is characterized by two benzo[e]indole rings linked by a heptamethine chain, with sulfobutyl groups that enhance its aqueous solubility.

The key identifiers and structural details of this compound are summarized in the table below.

| Identifier | Data | Reference |

| IUPAC Name | sodium 4-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate | [4] |

| CAS Number | 3599-32-4 | |

| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ | |

| Molecular Weight | 774.97 g/mol | |

| Synonyms | Cardiogreen, Foxgreen, IC-Green, Ujoviridin |

Solubility Profile

The solubility of ICG is highly dependent on the solvent. While it is readily soluble in water and methanol, it is practically insoluble in many other organic solvents. The sodium salt form of ICG is typically supplied as a powder, and for clinical use, formulations often include a small percentage of sodium iodide to improve solubility.

Quantitative Solubility Data

The following table summarizes the solubility of ICG in various common laboratory solvents.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| Water | 38.75 | 50 | |

| Dimethyl sulfoxide (DMSO) | 15.5 | 20 | |

| Dimethylformamide (DMF) | ~10 | Not Specified | |

| Ethanol | ~1 | Not Specified | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 | Not Specified |

Note: Solubility values can be batch-dependent due to variations in hydration and the presence of inorganic salts.

Mechanism of Action & Clearance Pathway

Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins, which confines it to the vascular space. This binding is crucial for its use in angiography and perfusion studies. The clearance of ICG is almost exclusively performed by the liver; it is taken up by hepatocytes and excreted unchanged into the bile. This rapid hepatic clearance, with a half-life of 150 to 180 seconds, forms the basis of its use in liver function tests.

Experimental Protocols & Workflows

Protocol for Determining ICG Solubility

This protocol provides a general method for determining the solubility of ICG in a given solvent.

Objective: To determine the maximum concentration of ICG that can be dissolved in a specific solvent at a controlled temperature.

Materials:

-

This compound (ICG) powder

-

Selected solvent (e.g., deionized water, DMSO)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer and/or magnetic stirrer

-

Spectrophotometer

-

Temperature-controlled environment (e.g., water bath)

Methodology:

-

Preparation of Stock Solutions: Prepare a series of supersaturated ICG solutions. Accurately weigh increasing amounts of ICG powder and add them to separate volumetric flasks containing a fixed volume of the solvent.

-

Equilibration: Seal the flasks and agitate them (using a vortex mixer or stirrer) in a temperature-controlled environment for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: After equilibration, allow the solutions to stand undisturbed for a sufficient time for the excess, undissolved ICG to sediment. Centrifuge the samples to ensure a clear supernatant.

-

Quantification: Carefully pipette an aliquot of the clear supernatant from each flask. Dilute the aliquot with the solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted samples at ICG's maximum absorption wavelength (λmax ≈ 780-800 nm, dependent on solvent).

-

Calculation: Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of ICG in the supernatant. The concentration of the saturated solution represents the solubility of ICG in that solvent at that temperature.

Experimental Workflow for Fluorescence-Guided Surgery

ICG is widely used for real-time intraoperative imaging, such as visualizing blood flow, biliary ducts, or mapping lymph nodes.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of Indocyanine Green

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a fluorescent tricarbocyanine dye that has been a valuable tool in medical diagnostics for several decades. Its unique properties, including a strong absorption and fluorescence in the near-infrared (NIR) spectrum, high protein-binding affinity, and rapid and exclusive elimination by the liver, make it an ideal agent for various clinical applications. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of ICG, offering valuable insights for researchers, scientists, and professionals involved in drug development and biomedical imaging.

Pharmacokinetics of this compound

The pharmacokinetic profile of ICG is characterized by its rapid distribution and elimination from the body. Following intravenous administration, ICG quickly binds to plasma proteins, primarily lipoproteins and to a lesser extent albumin, which confines it to the intravascular space.[1][2] This high degree of protein binding limits its extravasation into tissues.

Absorption and Distribution

Being administered intravenously, ICG bypasses absorption barriers and is immediately available in the systemic circulation. Its distribution is largely restricted to the plasma volume due to its extensive protein binding.[3] The volume of distribution of ICG is often used as a measure of plasma volume.[1]

Metabolism and Excretion

A key feature of ICG is its lack of metabolism in the body. It is not chemically altered before its excretion.[4] The clearance of ICG from the circulation is almost exclusively handled by the liver. Hepatocytes actively take up ICG from the sinusoidal blood. This uptake is mediated by specific transporters, including the organic anion-transporting polypeptide (OATP) and Na+-taurocholate cotransporting polypeptide (NTCP). Following its uptake into hepatocytes, ICG is then secreted unchanged into the bile. This process is facilitated by the multidrug resistance-associated protein 2 (MRP2), an ATP-dependent export pump located on the canalicular membrane of hepatocytes. ICG does not undergo enterohepatic recirculation.

The plasma half-life of ICG is very short, typically ranging from 150 to 180 seconds (2.5 to 3 minutes) in healthy individuals. This rapid clearance is a key advantage for many of its diagnostic applications.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in humans and various animal models.

| Parameter | Human | Rat | Mouse | Dog | Reference |

| Half-life (t½) | 150 - 180 s | 3.1 ± 0.5 min | - | - | |

| 3.2 ± 0.6 min | |||||

| Plasma Clearance (CL) | 500-700 mL/min/m² | - | - | - | |

| 11.1 ± 7.1 %/min (survivors) | - | - | - | ||

| 4.8 ± 4.3 %/min (non-survivors) | |||||

| 14.6 ± 5.3 mL/kg/min (pre-anesthesia) | - | - | - | ||

| Volume of Distribution (Vd) | 44 ± 5 mL/kg | - | - | - | |

| 1662 ± 176 mL/m² |

Biodistribution of this compound

The biodistribution of ICG is intrinsically linked to its pharmacokinetic properties. Due to its high protein binding and rapid hepatic clearance, the highest concentrations of ICG are found in the blood pool and the liver shortly after injection.

Organ Distribution

Following intravenous injection, ICG is rapidly distributed throughout the circulatory system. The liver is the primary organ of accumulation and clearance. In healthy subjects, ICG is efficiently taken up by hepatocytes and excreted into the bile, leading to a transient high concentration in the liver followed by its appearance in the biliary tree and intestines.

In certain pathological conditions, such as cancer, the biodistribution of ICG can be altered. Tumors often exhibit what is known as the enhanced permeability and retention (EPR) effect, characterized by leaky blood vessels and poor lymphatic drainage. This allows macromolecules and nanoparticles, including protein-bound ICG, to accumulate preferentially in the tumor interstitium. Furthermore, some cancer cells have been shown to internalize ICG, potentially through endocytosis, contributing to its retention in the tumor tissue.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of free ICG in various organs of healthy mice at different time points post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

| Organ | 2.5 min | 5 min | 10 min | 20 min | 30 min | 60 min | Reference |

| Blood/Plasma | High | Decreasing | Low | Very Low | Very Low | Negligible | |

| Liver | Increasing | Peak | Decreasing | Decreasing | Low | Very Low | |

| Spleen | Low | Low | Low | Low | Low | Low | |

| Kidneys | Low | Low | Low | Low | Low | Low | |

| Lungs | Low | Low | Low | Low | Low | Low | |

| Heart | Low | Low | Low | Low | Low | Low |

Note: The values in the table are qualitative representations based on the provided search results. For precise quantitative data, refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ICG pharmacokinetics and biodistribution.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical procedure for assessing the pharmacokinetic profile of ICG in rats.

Materials:

-

This compound (ICG) solution (e.g., 5 mg/kg)

-

Anesthetic agent (e.g., a mixture of zoletil and xylazine)

-

Male Sprague-Dawley rats (or other suitable rodent model)

-

Heparinized centrifuge tubes

-

UPLC-MS/MS system or spectrophotometer

-

Internal standard (e.g., rutin) for UPLC-MS/MS analysis

Procedure:

-

Animal Preparation: Anesthetize the rats according to an approved protocol. For imaging studies, the surgical area (e.g., for liver imaging) may be shaved.

-

ICG Administration: Administer a bolus intravenous injection of the ICG solution (e.g., 5 mg/kg) via the tail vein or other suitable vessel.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the caudal vein into heparinized centrifuge tubes at predetermined time points (e.g., 2, 10, 15, 30, 45, 60, 120, 180, and 240 minutes) after ICG administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation for Analysis:

-

For UPLC-MS/MS: Precipitate plasma proteins by adding a suitable solvent like acetonitrile-methanol. Add an internal standard.

-

For Spectrophotometry: Dilute the plasma samples as needed.

-

-

ICG Quantification:

-

UPLC-MS/MS: Analyze the samples using a validated UPLC-MS/MS method to determine the concentration of ICG.

-

Spectrophotometry: Measure the absorbance of the plasma samples at the peak absorption wavelength of ICG (around 800-805 nm).

-

-

Pharmacokinetic Analysis: Plot the plasma concentration of ICG versus time and use appropriate pharmacokinetic modeling software to calculate parameters such as half-life, clearance, and volume of distribution.

Biodistribution Study in Mice

This protocol outlines a common method for determining the organ distribution of ICG in mice.

Materials:

-

ICG solution (e.g., 2 mg/kg) or ICG-loaded nanoparticles

-

Anesthetic agent

-

Swiss Webster mice (or other suitable strain)

-

Surgical instruments for dissection

-

Sensitive fluorescence imaging system or a method for ICG extraction and quantification

Procedure:

-

Animal Preparation and ICG Administration: Anesthetize the mice and administer the ICG formulation intravenously via the tail vein.

-

Euthanasia and Organ Harvesting: At predetermined time points (e.g., 2.5, 5, 10, 20, 30, and 60 minutes) post-injection, euthanize the mice.

-

Blood Collection: Collect a blood sample via cardiac puncture.

-

Organ Dissection: Carefully dissect and harvest major organs of interest (e.g., liver, spleen, kidneys, lungs, heart).

-

Ex Vivo Imaging (Optional): If using a fluorescence imaging system, image the harvested organs to visualize the distribution of ICG.

-

ICG Extraction and Quantification:

-

Homogenize the harvested organs.

-

Extract ICG from the tissue homogenates using a suitable solvent (e.g., DMSO).

-

Quantify the amount of ICG in each organ extract using fluorescence measurements and compare to a standard curve.

-

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Visualizations

Hepatic Uptake and Biliary Excretion of ICG

Caption: Hepatic uptake and biliary excretion pathway of this compound (ICG).

Experimental Workflow for a Pharmacokinetic Study

References

- 1. [The determination of plasma volume using this compound in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound kinetics characterize blood volume and flow distribution and their alteration by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]

Indocyanine Green (ICG) Protein Binding Characteristics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye extensively utilized in medical diagnostics, including ophthalmic angiography, cardiac output determination, and fluorescence-guided surgery. Its in vivo behavior, pharmacokinetics, and imaging properties are critically influenced by its interactions with plasma proteins. This technical guide provides a comprehensive overview of the protein binding characteristics of ICG, focusing on its interactions with major plasma proteins, the quantitative parameters governing these interactions, and the experimental methodologies used for their characterization.

ICG Binding to Plasma Proteins

Upon intravenous administration, ICG rapidly binds to various plasma proteins. This binding is primarily non-covalent and significantly impacts ICG's spectral properties, circulation half-life, and biodistribution. The primary plasma proteins that interact with ICG are Human Serum Albumin (HSA), lipoproteins (High-Density Lipoprotein - HDL and Low-Density Lipoprotein - LDL), and to some extent, globulins.[1][2]

Human Serum Albumin (HSA)

HSA is the most abundant protein in human plasma and is a major carrier for ICG.[3] The binding of ICG to HSA enhances its fluorescence quantum yield and shifts its absorption maximum from approximately 780 nm to 805 nm in blood.[4][5] This interaction is predominantly hydrophobic, with ICG molecules occupying specific binding sites within the protein structure.

Lipoproteins (HDL and LDL)

Electrophoretic studies have demonstrated that ICG also binds to lipoproteins. Specifically, ICG exhibits intense binding to High-Density Lipoprotein (HDL) and moderate binding to Low-Density Lipoprotein (LDL). The lipid components of these lipoproteins, particularly phospholipids, are thought to be the primary binding sites for the lipophilic ICG molecule. Furthermore, studies have indicated that ICG has a high affinity for Apolipoprotein B (Apo-B), a primary protein component of LDL.

Other Proteins

ICG has also been shown to bind to other proteins, such as Secreted Protein Acidic and Rich in Cysteine (SPARC), an extracellular matrix glycoprotein that is often overexpressed in tumor tissues. This interaction has significant implications for tumor imaging and targeted drug delivery.

Quantitative Binding Data

The affinity of ICG for various proteins has been quantified using techniques such as Surface Plasmon Resonance (SPR). The key parameters include the association rate constant (Ka), the dissociation rate constant (Kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.

| Ligand | Analyte | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (μM) | Reference |

| Human Serum Albumin (HSA) | ICG | 193 | 0.00792 | 41.1 | |

| SPARC | ICG | 126 | 0.00471 | 37.3 |

Note: Quantitative binding data for ICG with HDL and LDL is not extensively available in the reviewed literature, which primarily describes the interaction qualitatively as "intense" and "moderate," respectively.

Experimental Protocols

Several experimental techniques are employed to characterize the protein binding of ICG. Below are detailed methodologies for some of the key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant of ICG binding to a protein.

Methodology:

-

Immobilization of the Ligand:

-

The protein of interest (e.g., HSA or SPARC) is immobilized on a sensor chip surface (e.g., a carboxymethylated dextran surface).

-

The surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The protein solution is injected over the activated surface, leading to the formation of covalent amide bonds between the protein's amine groups and the activated surface.

-

Any remaining active sites on the surface are deactivated using an injection of ethanolamine.

-

-

Binding Analysis:

-

A solution containing the analyte (ICG) at various concentrations is flowed over the sensor surface at a constant flow rate.

-

The binding of ICG to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This is recorded as a sensorgram (response units vs. time).

-

The association phase is monitored during the injection of the ICG solution.

-

The dissociation phase is monitored when the ICG solution is replaced by a continuous flow of buffer.

-

-

Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.

-

Equilibrium Dialysis

Equilibrium dialysis is a classic technique for measuring the binding of a small molecule (ligand) to a macromolecule (protein).

Objective: To determine the fraction of ICG bound to plasma proteins.

Methodology:

-

Apparatus Setup:

-

A dialysis chamber is divided into two compartments by a semi-permeable membrane with a molecular weight cutoff that allows the passage of free ICG but retains the larger protein molecules and ICG-protein complexes.

-

A multi-well plate format (e.g., 96-well) with individual dialysis cells is commonly used for higher throughput.

-

-

Sample Preparation and Incubation:

-

One compartment (the plasma chamber) is filled with plasma or a solution of the purified protein of interest, to which a known concentration of ICG is added.

-

The other compartment (the buffer chamber) is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS).

-

The system is incubated with gentle agitation at a controlled temperature (e.g., 37°C) for a sufficient period to allow equilibrium to be reached (typically several hours).

-

-

Quantification:

-

After equilibrium is established, the concentration of ICG in both the plasma and buffer chambers is measured. The concentration in the buffer chamber represents the free (unbound) ICG concentration.

-

Analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (LC-MS) are used for accurate quantification.

-

-

Calculation of Percent Binding:

-

The percentage of ICG bound to protein (% Bound) is calculated using the following formula: % Bound = [ (Total ICG concentration - Free ICG concentration) / Total ICG concentration ] * 100

-

Agarose Gel Electrophoresis

This technique can be used to qualitatively assess the binding of ICG to different plasma proteins.

Objective: To identify which plasma protein fractions ICG binds to.

Methodology:

-

Sample Preparation:

-

Plasma samples containing ICG (either from in vitro mixing or from in vivo administration) are prepared.

-

-

Electrophoresis:

-

The plasma samples are loaded onto an agarose gel.

-

Electrophoresis is performed to separate the plasma proteins based on their charge and size.

-

-

Detection:

-

The gel can be stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

-

The location of ICG is detected by its intrinsic near-infrared fluorescence using an appropriate imaging system.

-

By comparing the fluorescent bands with the protein-stained bands or by using immunoelectrophoresis with specific antibodies against different proteins (e.g., anti-Apo-A for HDL, anti-Apo-B for LDL), the protein(s) to which ICG is bound can be identified.

-

Analytical Ultracentrifugation

Analytical ultracentrifugation can be used to study the size and shape of ICG-protein complexes.

Objective: To determine the stoichiometry and binding affinity of ICG-protein interactions.

Methodology:

-

Sample Preparation:

-

Solutions containing ICG and the protein of interest at various molar ratios are prepared.

-

-

Sedimentation Velocity or Sedimentation Equilibrium:

-

In a sedimentation velocity experiment, the sample is subjected to a high centrifugal force, and the rate at which the molecules sediment is monitored over time. The formation of a larger ICG-protein complex will result in a faster sedimentation rate compared to the individual components.

-

In a sedimentation equilibrium experiment, a lower centrifugal force is applied until the sedimentation and diffusion forces reach equilibrium. The resulting concentration gradient is used to determine the molar mass of the species in solution.

-

-

Data Analysis:

-

The sedimentation data is analyzed using specialized software to determine the sedimentation coefficient, molar mass, and stoichiometry of the ICG-protein complex. This information can then be used to calculate the binding affinity.

-

Influence of Environmental Factors

The binding of ICG to proteins can be influenced by environmental factors such as pH and temperature.

-

pH: Changes in pH can alter the ionization state of both the ICG molecule and the amino acid residues of the protein, which can affect the electrostatic and hydrophobic interactions involved in binding. While specific quantitative data on the effect of pH on ICG-protein binding constants is limited, it is known that the fluorescence of protein-dye complexes can be pH-dependent. For instance, conformational changes in proteins at different pH values can expose or conceal binding sites.

-

Temperature: Temperature can influence the kinetics and thermodynamics of protein-ligand interactions. Generally, an increase in temperature leads to an increase in both the association and dissociation rates. The overall effect on the binding affinity (KD) depends on the relative changes in these rates. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding can be determined by measuring the binding affinity at different temperatures.

Visualizations

ICG Protein Binding in Bloodstream

Caption: Major binding partners of this compound (ICG) in the bloodstream and tumor microenvironment.

Experimental Workflow for Characterizing ICG-Protein Binding

Caption: A generalized workflow for the experimental characterization of ICG-protein binding.

SPARC-Mediated Cellular Uptake of ICG-HSA Complex

Caption: Simplified signaling pathway of SPARC-mediated uptake of the ICG-HSA complex by tumor cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Spontaneous Transfer of this compound (ICG) From Liposomes To Albumin Is Inhibited By The Antioxidant α-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. This compound Enables Near-Infrared Fluorescence Imaging of Lipid-Rich, Inflamed Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Indocyanine Green's Near-Infrared Window Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a tricarbocyanine dye with significant applications in medical diagnostics and therapeutics, primarily due to its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm).[1][2] This spectral range is advantageous for in vivo applications because it allows for deeper tissue penetration of light compared to the visible spectrum.[1] This guide provides an in-depth overview of the core principles governing ICG's NIR absorption, factors influencing its photophysical properties, and its application in photothermal and photodynamic therapies.

Core Photophysical Properties of this compound

The utility of ICG is rooted in its distinct photophysical characteristics, which are highly sensitive to its environment. Key parameters include its absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield.

Factors Influencing ICG's Optical Properties

The absorption and emission spectra of ICG are not static but are influenced by several factors:

-

Solvent Polarity: The nature of the solvent medium significantly affects ICG's spectral properties.[3] In aqueous solutions, ICG tends to form non-fluorescent H-aggregates, leading to a blue-shifted absorption peak around 700 nm.[3] In organic solvents like ethanol and DMSO, ICG predominantly exists as a monomer, exhibiting a strong absorption peak around 780-800 nm.

-

Concentration: At high concentrations in aqueous media, ICG molecules self-aggregate, which alters the absorption spectrum. This aggregation can lead to a decrease in fluorescence quantum yield. The formation of H-aggregates is a concentration-dependent phenomenon, whereas in solvents like ethanol, the absorption spectrum remains largely independent of concentration.

-

Protein Binding: Upon entering the bloodstream, ICG rapidly binds to plasma proteins, particularly albumin. This binding event causes a redshift in the absorption maximum to approximately 805 nm and enhances its fluorescence and photostability.

-

J-Aggregates: Under specific conditions of concentration and temperature, ICG can form "head-to-tail" J-aggregates. These aggregates are characterized by a distinct, red-shifted absorption peak around 896 nm, which is beneficial for applications requiring even deeper tissue penetration.

The interplay of these factors dictates the in vivo behavior of ICG and is a critical consideration for its application in imaging and therapy.

Factors influencing ICG's photophysical properties.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical properties of ICG in various environments.

Table 1: Absorption and Emission Maxima of ICG

| Solvent/Medium | Concentration | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference(s) |

| Water | Dilute | 780 | 820-830 | |

| Water | High | 700 (H-aggregate) | - | |

| Ethanol | 0.08 - 100 µM | 780 | 806 | |

| DMSO | 0.08 - 100 µM | 801 | 815 | |

| Plasma/Albumin | - | ~805 | ~840 | |

| J-Aggregates | - | ~896 | - |

Table 2: Molar Extinction Coefficient and Quantum Yield of ICG

| Solvent/Medium | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Reference(s) |

| Water | 1.55 x 105 | 0.029 | |

| Ethanol | 2.53 x 105 | 0.12 - 0.22 | |

| DMSO | - | 0.13 - 0.42 | |

| Fetal Bovine Serum (FBS) | 1.96 x 105 | 0.13 | |

| Whole Blood | - | 0.14 |

Experimental Protocols

Measurement of ICG Absorption Spectrum

Objective: To determine the absorption spectrum and molar extinction coefficient of ICG in a given solvent.

Materials:

-

This compound (ICG) powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of ICG powder and dissolve it in the chosen solvent to prepare a concentrated stock solution of known molarity.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations. For monomeric ICG analysis, low micromolar concentrations are typically used.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan, typically from 600 nm to 900 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.

-

Data Analysis: The peak absorbance wavelength (λmax) is identified from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Determination of Fluorescence Quantum Yield

Objective: To measure the fluorescence quantum yield (ΦF) of ICG relative to a standard dye.

Materials:

-

ICG solution of known absorbance

-

Standard dye solution with a known quantum yield in the same solvent (e.g., Methylene Blue)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of ICG and the standard dye in the same solvent, with absorbance values at the excitation wavelength typically below 0.1 to minimize inner filter effects.

-

Fluorometer Setup: Set the excitation wavelength and record the emission spectrum over the appropriate range for both the ICG sample and the standard.

-

Data Acquisition: Measure the integrated fluorescence intensity (F) and the absorbance (A) at the excitation wavelength for both the unknown sample (x) and the standard (st).

-

Quantum Yield Calculation: The quantum yield of the unknown sample (Φx) is calculated using the following equation: Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx2 / nst2) where n is the refractive index of the solvent.

Mechanisms of Action in Phototherapy

ICG's strong NIR absorption makes it an effective agent for both photothermal therapy (PTT) and photodynamic therapy (PDT).

Photodynamic Therapy (PDT)

In PDT, ICG acts as a photosensitizer. Upon excitation by NIR light, the ICG molecule transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (1O2) and other reactive oxygen species (ROS). These ROS induce oxidative stress, leading to cellular damage and triggering cell death pathways such as apoptosis and ferroptosis.

ICG-mediated photodynamic therapy signaling pathway.

Photothermal Therapy (PTT)

In PTT, the absorbed light energy is converted into heat through non-radiative decay processes. This localized hyperthermia can induce tumor cell death. The efficiency of this process is dependent on the photothermal conversion efficiency of the ICG formulation. The generated heat can also enhance the permeability of tumor vasculature, potentially improving the delivery of other therapeutic agents.

In Vivo Fluorescence Imaging Workflow

A typical workflow for in vivo fluorescence imaging using ICG in a preclinical mouse model is outlined below.

Experimental workflow for in vivo ICG fluorescence imaging.

Protocol for In Vivo Imaging:

-

Animal Model: A suitable tumor model, such as a subcutaneous xenograft in an immunodeficient mouse, is established.

-

ICG Administration: ICG, dissolved in a biocompatible solvent, is administered to the animal, typically via intravenous injection. The dosage can vary depending on the application.

-

Imaging: At a predetermined time point post-injection (to allow for tumor accumulation), the animal is anesthetized and placed in an in vivo imaging system equipped with a NIR laser source and a sensitive camera.

-

Image Acquisition and Analysis: Fluorescence images are captured, and the signal intensity in the tumor and other organs is quantified to assess the biodistribution and tumor-targeting efficacy of the ICG formulation.

Conclusion

This compound's unique absorption properties in the near-infrared window, coupled with its responsiveness to its local environment, make it a versatile tool in biomedical research and clinical applications. A thorough understanding of the factors that modulate its photophysical behavior is paramount for the rational design of ICG-based diagnostic and therapeutic agents. This guide provides a foundational understanding of these principles, offering researchers and drug development professionals a framework for harnessing the full potential of this important NIR dye.

References

Indocyanine Green in Human Plasma: A Technical Guide to Half-Life Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocyanine green (ICG) is a fluorescent dye with a long history of use in medical diagnostics, particularly for assessing cardiac output and hepatic function. Its rapid removal from circulation is a key characteristic, making its plasma half-life a critical parameter. This technical guide provides an in-depth overview of the half-life of ICG in human plasma, detailing the experimental methodologies used for its determination and the physiological pathways governing its clearance.

Quantitative Analysis of this compound Half-Life

The half-life of this compound in healthy human subjects is consistently reported to be in the range of 2 to 4 minutes.[1] This rapid clearance is almost exclusively mediated by the liver. The following table summarizes quantitative data from various sources.

| Half-Life (t½) | Analytical Method Employed | Subject Population | Reference |

| 3.2 +/- 0.6 minutes | Densitometry | Healthy Volunteers | --INVALID-LINK--[2] |

| 2.5 - 3.0 minutes | Not Specified | Not Specified | --INVALID-LINK-- |

| Approximately 3 to 4 minutes | Not Specified | Not Specified | --INVALID-LINK--[3] |

| 120–240 seconds | Not Specified | Not Specified | --INVALID-LINK--[1][4] |

| 150 to 180 seconds | Not Specified | Not Specified | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols for Half-Life Determination

The determination of ICG's plasma half-life involves the intravenous administration of the dye followed by the collection of serial blood samples to measure the rate of its disappearance from the circulation. The two primary analytical techniques used for quantifying ICG in plasma are spectrophotometry and high-performance liquid chromatography (HPLC).

General Clinical Protocol

This protocol outlines the key steps for an in vivo study to determine ICG plasma half-life in human subjects.

-

Subject Selection: Recruit healthy adult volunteers with no history of hepatic or renal impairment. All participants should provide informed consent.

-

ICG Administration: Administer a bolus intravenous injection of ICG at a dose of 0.25 mg/kg body weight. The ICG solution is typically prepared in sterile water.

-

Blood Sampling:

-

Insert an intravenous catheter into the contralateral arm from the injection site to avoid contamination.

-

Draw a baseline blood sample (approximately 5 mL) into a heparinized tube immediately before ICG injection.

-

Collect serial blood samples at precise intervals post-injection. A typical schedule includes samples at 1, 2, 3, 4, 5, 7, 10, and 15 minutes.

-

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

-

Pharmacokinetic Analysis: Plot the plasma ICG concentration against time on a semi-logarithmic scale. The half-life is determined from the slope of the linear portion of the decay curve.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying ICG in plasma.

-

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1 M sodium phosphate with 5 mM sodium dodecyl sulfate, pH 7.4).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at 800 nm.

-

-

Quantification: Generate a standard curve using known concentrations of ICG in plasma to quantify the ICG concentration in the subject samples.

Analytical Methodology: Spectrophotometry

Spectrophotometry offers a simpler, though potentially less specific, method for ICG quantification.

-

Sample Preparation: Plasma samples can often be analyzed directly after centrifugation.

-

Measurement:

-

Use a spectrophotometer to measure the absorbance of the plasma samples at the maximum absorption wavelength of ICG in plasma, which is approximately 805 nm.

-

Use the pre-injection plasma sample as a blank to correct for background absorbance.

-

-

Quantification: A standard curve prepared with known concentrations of ICG in plasma is used to determine the concentration in the experimental samples.

Visualization of Key Pathways and Workflows

Hepatic Clearance of this compound

The rapid clearance of ICG from the plasma is a multi-step process involving uptake by hepatocytes, intracellular transport, and excretion into the bile. This process is mediated by specific transporters on the hepatocyte membrane.

Caption: Hepatic uptake and biliary excretion pathway of this compound.

Experimental Workflow for ICG Half-Life Determination

The following diagram illustrates the sequential steps involved in a typical clinical study to determine the plasma half-life of ICG.

Caption: Experimental workflow for determining ICG plasma half-life.

Conclusion

The half-life of this compound in human plasma is a well-established parameter, crucial for its application in diagnostic medicine. The methodologies for its determination, primarily involving intravenous administration and subsequent plasma concentration monitoring via HPLC or spectrophotometry, are robust and well-documented. The rapid clearance is attributed to efficient hepatic uptake and biliary excretion, a process mediated by specific membrane transporters. This technical guide provides a comprehensive resource for researchers and professionals in drug development, offering both the foundational knowledge and the practical details necessary for understanding and investigating the pharmacokinetics of this compound.

References

- 1. This compound: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The determination of plasma volume using this compound in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific assay for the quantitation of this compound in rat plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating Preclinical Safety: A Technical Guide to the Biocompatibility and Toxicity of Indocyanine green

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use in applications such as retinal angiography, cardiac output monitoring, and liver function assessment.[1][2] In recent years, its utility in preclinical and translational research has expanded significantly, particularly in the fields of image-guided surgery, photodynamic therapy, and targeted drug delivery. This guide provides an in-depth technical overview of the biocompatibility and toxicity profile of ICG as observed in preclinical studies. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to design safe and effective preclinical studies involving this versatile imaging agent.

In Vitro Biocompatibility and Cytotoxicity

The in vitro toxicity of ICG has been evaluated across a range of cell lines, revealing a dose- and exposure-time-dependent effect that is often potentiated by light.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro cytotoxicity studies.

Table 1: Cytotoxicity of this compound in Retinal Cell Lines

| Cell Line | ICG Concentration | Exposure Time | Illumination Conditions | Cell Viability/Survival | Citation |

| Human RPE | > 0.1% | 3 min | Illuminated | Reduced vitality | [3] |

| Human RPE | 0.5 mg/mL | 3 min | Not specified | 92.8% survival | [4] |

| Human RPE | 5.0 mg/mL | 3 min | Not specified | 26.1% survival | [4] |

| Human RPE | 1 mg/mL, 5 mg/mL, 20 mg/mL | 30 min | Not specified | Statistically significant increase in apoptosis | |

| Porcine RPE | 0.1% | 1 min | With and without illumination | No increase in TUNEL-positive cells | |

| Porcine RPE | 1% | 1 min | With and without illumination | Moderate apoptosis | |

| Porcine RPE | 0.1% | 30 min | With and without illumination | Moderate apoptosis | |

| Porcine RPE | 1% | 30 min | With and without illumination | Severe apoptosis | |

| Rat RGC-5 | 1.25 mg/mL | 1 min | Not specified | 29% reduction in cell viability | |

| Rat RGC-5 | ≥ 0.50 mg/mL | 1 min | Not specified | ~50% increase in apoptosis | |

| Rat RGC-5 | All concentrations | 5 min | Not specified | >2-fold increase in cell loss |

Table 2: Cytotoxicity of this compound in Other Cell Lines

| Cell Line | ICG Concentration | Exposure Time | Illumination Conditions | Cell Viability/Survival | Citation |

| Human Keratinocytes | 50 µg/mL | 5 min | With Vis + wIRA irradiation | 25% viable | |

| Human Keratinocytes | 150 µg/mL | 5 min | With Vis + wIRA irradiation | 4% viable | |

| 4T1 (Murine Breast Cancer) | 300 µg/mL | Not specified | With 808 nm laser (10 min) | 32% viability | |

| Sarcoma and Breast Cancer | Not specified | 30 min | Not specified | Uptake correlates with proliferation rate |

In Vivo Biocompatibility and Toxicity

Animal studies have been crucial in understanding the systemic and localized toxicity of ICG. These studies often focus on retinal toxicity due to its ophthalmic applications, as well as biodistribution and clearance when used systemically.

Quantitative Data Summary

Table 3: In Vivo Toxicity of this compound in Animal Models

| Animal Model | ICG Dose/Concentration | Route of Administration | Key Findings | Citation |

| Sprague-Dawley Rats | 5µl of 5 mg/mL and 25 mg/mL | Intravitreal injection | Significant reduction in ERG a- and b-wave amplitudes; decrease in retinal ganglion cell number; thinning and degradation of photoreceptor layer. | |

| Rats | 5 µl of 5 or 25 mg/ml | Intravitreous injection | Dose-dependent degeneration of all retinal layers in the central retinal area. | |

| Rabbits | Not specified | Subretinal injection | Destructive degeneration of photoreceptors and RPE cells. | |

| Mice | Not specified | Intravenous (NanoICG) | High signal in liver and kidneys; higher signal in tumor compared to surrounding tissues. |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the core experimental protocols used to assess the biocompatibility and toxicity of ICG.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

ICG Treatment: Prepare various concentrations of ICG in a suitable solvent (e.g., sterile water or 5% glucose solution) and dilute to the final desired concentrations in cell culture medium. Remove the old medium from the cells and add the ICG-containing medium.

-

Incubation: Incubate the cells with ICG for specific time periods (e.g., 1 minute to 24 hours). For phototoxicity studies, expose the cells to a light source for a defined duration.

-

MTT Addition: After incubation, remove the ICG-containing medium and wash the cells with phosphate-buffered saline (PBS). Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Caption: Workflow for assessing ICG cytotoxicity using the MTT assay.

In Vitro Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with ICG as described for the MTT assay.

-

Fixation: After treatment, fix the cells with a solution of 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in PBS for 2-5 minutes on ice.

-

TUNEL Reaction: Wash the cells again with PBS and then incubate with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or a fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.

-

Detection:

-

For BrdUTP-labeled cells, incubate with a fluorescently labeled anti-BrdU antibody.

-

For directly labeled fluorescent nucleotides, proceed to counterstaining.

-

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus.

Caption: Workflow for detecting apoptosis using the TUNEL assay.

In Vivo Retinal Toxicity Assessment in a Rat Model

-

Animal Model: Use adult Sprague-Dawley rats.

-

Anesthesia: Anesthetize the animals according to approved institutional protocols.

-

Intravitreal Injection: Under a surgical microscope, perform a pars plana injection of a small volume (e.g., 5 µL) of ICG solution at the desired concentration into the vitreous cavity of one eye. The contralateral eye can be injected with the vehicle as a control.

-

Post-injection Monitoring: Monitor the animals for any signs of distress or ocular inflammation.

-

Functional Assessment (Electroretinography - ERG): At specified time points post-injection (e.g., 1, 3, and 7 days), perform ERG to assess retinal function.

-

Histopathology: At the end of the study period, euthanize the animals and enucleate the eyes. Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde or Davidson's solution). Process the eyes for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for morphological evaluation of the retinal layers.

-

Immunohistochemistry: Perform immunohistochemical staining on retinal sections for specific markers of retinal cell types or damage (e.g., GFAP for glial activation, TUNEL for apoptosis).

References

Methodological & Application

Application Notes and Protocols for In Vivo Fluorescence Imaging with Indocyanine Green (ICG)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1] Its utility in in vivo fluorescence imaging stems from its favorable spectral properties, with an absorption peak around 780 nm and an emission peak around 820 nm, allowing for deep tissue penetration of light and minimal autofluorescence.[1][2] Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin, and is exclusively taken up by the liver and excreted into the bile.[1] This pharmacokinetic profile makes it an excellent agent for a variety of imaging applications, including angiography, perfusion assessment, and lymphatic mapping.

Recent advancements in imaging systems have expanded the use of ICG in both preclinical and clinical research.[3] Its applications in oncology are particularly noteworthy, aiding in sentinel lymph node biopsy, tumor localization, and image-guided surgery. This document provides a comprehensive overview of the protocols for using ICG in in vivo fluorescence imaging, with a focus on preclinical models.

Mechanism of ICG Fluorescence

The fluorescence of ICG is activated by near-infrared light. When excited by light at its absorption maximum, ICG molecules are elevated to a higher energy state. As they return to their ground state, they emit photons of a longer wavelength, which are then detected by a specialized imaging system. This process allows for real-time visualization of ICG distribution within the body.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of ICG in in vivo fluorescence imaging, compiled from various studies.

Table 1: Recommended ICG Dosing for In Vivo Imaging in Mice

| Application | Mouse Model | Route of Administration | Dose Range (mg/kg) | Reference(s) |

| Tumor Imaging | Footpad Tumor | Intravenous | 0.5 - 5 | |

| Tumor Imaging | Subcutaneous Tumor | Intravenous | 0.1 - 1 | |

| Tumor Imaging | HT-29 Solid Tumor | Intravenous | 1 - 4 | |

| Necrosis Imaging | Hind Limb Necrosis | Intravenous (Bolus) | 2 | |

| Necrosis Imaging | Hind Limb Necrosis | Intravenous (Intermittent) | 0.5 (4 injections) | |

| General Tumor Imaging | Tumor-bearing nude mice | Intraperitoneal | 10 |

Table 2: Pharmacokinetic Parameters of ICG

| Parameter | Value | Species | Reference(s) |

| Plasma Half-life | 3-4 minutes | Human | |

| Excitation Peak | ~760-780 nm | - | |

| Emission Peak | ~820-835 nm | - | |

| Primary Route of Elimination | Hepatic metabolism and biliary excretion | Human |

Experimental Protocols

Protocol 1: General In Vivo Fluorescence Imaging of Tumors in Mice

This protocol provides a general workflow for imaging subcutaneous tumors in mice using ICG.

Materials:

-

This compound (ICG) powder

-

Sterile Water for Injection or Phosphate-Buffered Saline (PBS)

-

Tumor-bearing mice (e.g., with subcutaneous xenografts)

-

In vivo fluorescence imaging system (e.g., IVIS Spectrum, Shimadzu LIGHTVISION)

-

Anesthesia system (e.g., isoflurane)

-

Syringes and needles for injection

Procedure:

-

ICG Preparation:

-

Aseptically dissolve ICG powder in sterile Water for Injection or a 1:4 mixture of Water:PBS to achieve the desired stock concentration. For example, to prepare a 0.25 mg/mL solution, dissolve 2.5 mg of ICG in 10 mL of solvent.

-

Vortex briefly to ensure complete dissolution. Prepare the solution fresh before each experiment as ICG is light-sensitive.

-

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

-